molecular formula C12H11N2O7S2+ B3276899 Azoxybenzene-3,3'-disulfonic acid CAS No. 64989-23-7

Azoxybenzene-3,3'-disulfonic acid

Cat. No.: B3276899
CAS No.: 64989-23-7
M. Wt: 359.4 g/mol
InChI Key: WOYDWOCVACNDFP-UHFFFAOYSA-O
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Description

Azoxybenzene-3,3’-disulfonic acid is an organic compound characterized by the presence of two phenyl rings connected by an azoxy group (-N=N(O)-) and sulfonic acid groups (-SO3H) attached at the 3,3’ positions of the phenyl rings. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of azoxybenzene-3,3’-disulfonic acid typically involves the reduction of nitrobenzene derivatives. One common method includes the following steps:

    Starting Materials: Nitrobenzene compound, solid sodium hydroxide, and polyethylene glycol (PEG-400).

    Reaction Conditions: The mixture is stirred and heated to a temperature range of 70-110°C.

    Reaction Monitoring: Thin-layer chromatography is used to track the reaction progress until the raw materials are consumed.

    Post-Reaction Processing: The reaction is stopped, water is added for dilution, and the mixture is allowed to stand.

Industrial Production Methods: Industrial production methods for azoxybenzene-3,3’-disulfonic acid are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on maximizing yield, reducing costs, and ensuring environmental safety. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Azoxybenzene-3,3’-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro compounds.

    Reduction: The azoxy group can be reduced to form azo compounds.

    Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid and chlorosulfonic acid.

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Azo compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Azoxybenzene-3,3’-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of azoxybenzene-3,3’-disulfonic acid involves its interaction with molecular targets through its azoxy and sulfonic acid groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding affinity. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

    Azobenzene: Contains an azo group (-N=N-) instead of an azoxy group.

    Azoxybenzene: Lacks the sulfonic acid groups present in azoxybenzene-3,3’-disulfonic acid.

    Benzene-1,3-disulfonic acid: Contains sulfonic acid groups but lacks the azoxy group.

Uniqueness: Azoxybenzene-3,3’-disulfonic acid is unique due to the presence of both azoxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

oxo-(3-sulfoanilino)-(3-sulfophenyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7S2/c15-14(10-4-2-6-12(8-10)23(19,20)21)13-9-3-1-5-11(7-9)22(16,17)18/h1-8H,(H2-,13,15,16,17,18,19,20,21)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYDWOCVACNDFP-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N[N+](=O)C2=CC(=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2O7S2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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